![molecular formula C17H15NO3 B2775311 N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide CAS No. 2034341-82-5](/img/structure/B2775311.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-methylbenzamide involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Detailed protocols and optimization strategies are documented in the literature .
Scientific Research Applications
Photocatalytic Degradation
Research by Torimoto et al. (1996) in "Environmental Science & Technology" explored the photodecomposition of propyzamide (a compound similar to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide) using TiO2-loaded adsorbent supports as photocatalysts. This study demonstrates the potential application of similar compounds in enhancing the rate of mineralization of organic pollutants and reducing the concentration of toxic intermediates in solution (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Multicomponent Carbonylative Approaches
Mancuso et al. (2014) in "The Journal of Organic Chemistry" investigated the oxidative carbonylation of 2-alkynylbenzamides (structurally related to the compound ) under various conditions. This study highlights the compound's utility in synthesizing diverse molecular structures, potentially useful in pharmaceutical and chemical industries (Mancuso et al., 2014).
Inhibitory Studies in DNA Repair
Cleaver et al. (1985) in "Radiation Research" studied 3-Aminobenzamide, a compound structurally similar to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide, for its role in DNA repair. The study provides insights into how modifications to such compounds could influence DNA repair mechanisms, which is crucial for understanding cellular responses to DNA damage (Cleaver, Milam, & Morgan, 1985).
Cholinesterase Inhibition
Corbel et al. (2009) in "BMC Biology" examined N,N-Diethyl-3-methylbenzamide (similar to the compound ) for its inhibitory effects on cholinesterase activity in insect and mammalian systems. This research could be relevant in studying the neurotoxicological impacts of related compounds (Corbel et al., 2009).
Conversion of Amide Oximes into Amidines
Research by Dondoni and Barbaro (1975) in "Journal of The Chemical Society, Chemical Communications" explored the conversion of N-alkyl and N-arylbenzamide oximes into amidines. This study is significant for understanding the chemical transformations of compounds like N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide (Dondoni & Barbaro, 1975).
Synthesis and Antimicrobial Screening
Desai et al. (2013) in "Medicinal Chemistry Research" synthesized and screened a series of compounds structurally related to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide for antimicrobial activity. This study offers insights into the potential application of such compounds in developing new antibacterial and antifungal agents (Desai, Rajpara, & Joshi, 2013).
Potential Herbicides
Araniti et al. (2014) in "Molecules" discovered a new class of potential herbicides, including compounds similar to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide. This research indicates the possible use of such compounds in agricultural applications for controlling weed growth (Araniti et al., 2014).
properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-4-2-3-5-15(12)17(19)18-10-14-6-7-16(21-14)13-8-9-20-11-13/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJBHNYCEDQJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

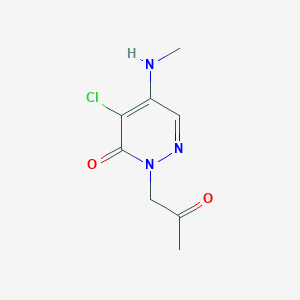
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)
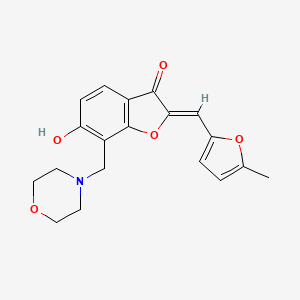
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775233.png)
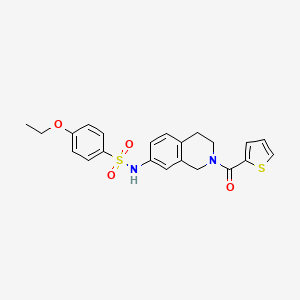
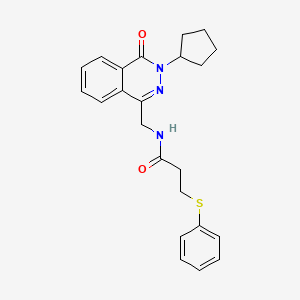
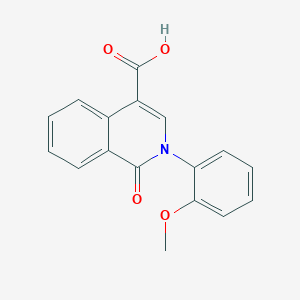

![N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2775241.png)
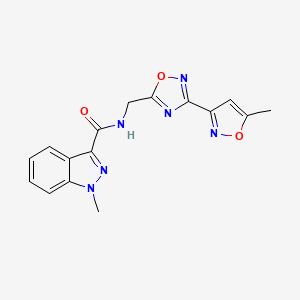
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2775244.png)
![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)
![1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2775250.png)